
(2-Hydroxyphenyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with a phenolic hydroxyl group. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenyl ring substituted with a hydroxyl group at the second position and a trimethylammonium group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)trimethylammonium bromide typically involves the quaternization of (2-Hydroxyphenyl)amine with trimethylamine in the presence of a brominating agent. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
(2-Hydroxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyphenyl)trimethylammonium bromide involves its interaction with biological membranes and enzymes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their function. This interaction can lead to changes in enzyme activity, membrane permeability, and cellular signaling pathways.
Comparación Con Compuestos Similares
- Hexyltrimethylammonium bromide
- Decyltrimethylammonium bromide
- Dodecyltrimethylammonium bromide
Comparison: (2-Hydroxyphenyl)trimethylammonium bromide is unique due to the presence of the phenolic hydroxyl group, which imparts additional reactivity and functionality compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules or in reactions where phenolic groups play a crucial role.
Propiedades
Número CAS |
64051-04-3 |
|---|---|
Fórmula molecular |
C9H14BrNO |
Peso molecular |
232.12 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,1-3H3;1H |
Clave InChI |
AOUFQWSQOJRJEW-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1=CC=CC=C1O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


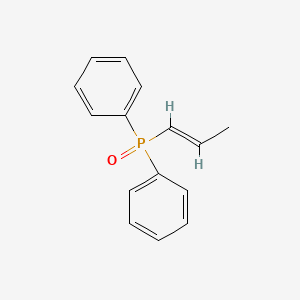
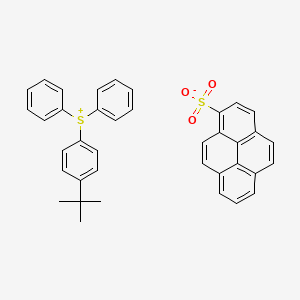
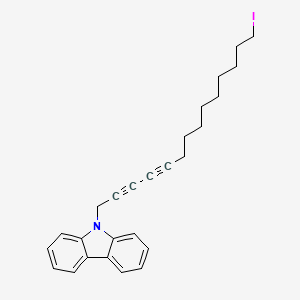
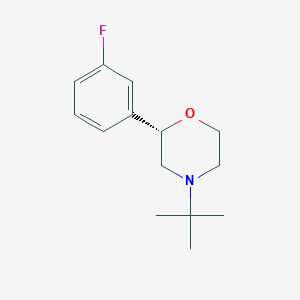
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)
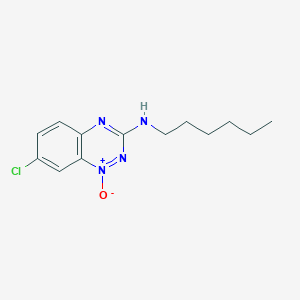
![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
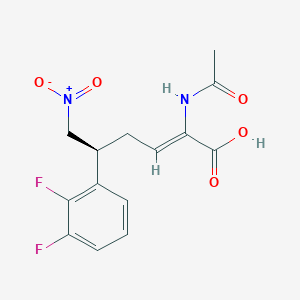
![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)

